4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that combines a piperidine ring, a benzyl group, a thiophene ring, and a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors
Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, with a pyrimidine precursor under acidic or basic conditions.
Introduction of Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of Piperidine Ring: The piperidine ring is typically introduced via nucleophilic substitution or reductive amination, using a benzylpiperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene and piperidine moieties can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Piperidine Derivatives: Compounds with piperidine rings and different substituents.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is unique due to its combination of structural features, which confer specific electronic and biological properties. This makes it a valuable compound for research in multiple fields, including medicinal chemistry and organic electronics.
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S2/c1-2-5-16(6-3-1)13-17-8-10-25(11-9-17)21-20-18(19-7-4-12-26-19)14-27-22(20)24-15-23-21/h1-7,12,14-15,17H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHNVAXQSKGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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